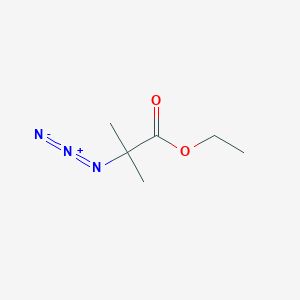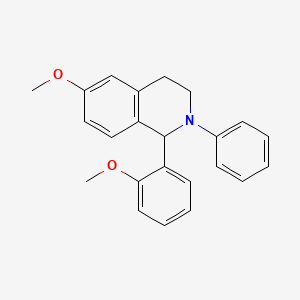
6-Methoxy-1-(2-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1-(2-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups and phenyl rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(2-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
6-Methoxy-1-(2-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro or fully reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted tetrahydroisoquinolines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
作用機序
The mechanism of action of 6-Methoxy-1-(2-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, modulating biological processes such as cell signaling and gene expression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
- 6-Methoxyflavanone
- 2-Methoxy-11-(2-methoxyphenyl)-4,6,10-trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-ol
- Kaempferol-3-O-glucoside-7-O-rhamnoside
Uniqueness
6-Methoxy-1-(2-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, including the presence of methoxy groups and the tetrahydroisoquinoline core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
CAS番号 |
96719-51-6 |
|---|---|
分子式 |
C23H23NO2 |
分子量 |
345.4 g/mol |
IUPAC名 |
6-methoxy-1-(2-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H23NO2/c1-25-19-12-13-20-17(16-19)14-15-24(18-8-4-3-5-9-18)23(20)21-10-6-7-11-22(21)26-2/h3-13,16,23H,14-15H2,1-2H3 |
InChIキー |
GZKGIHUTMXMHBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


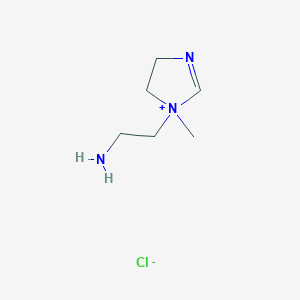
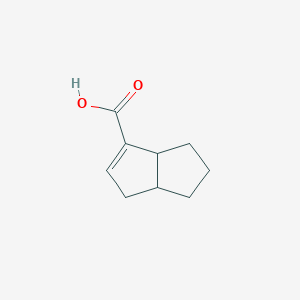
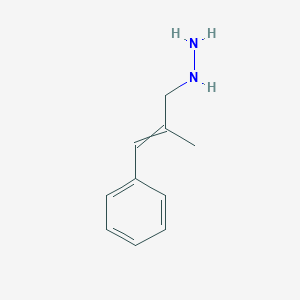
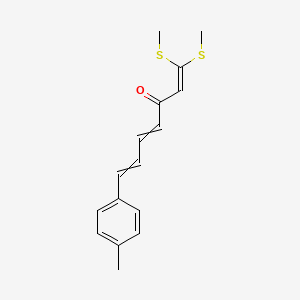
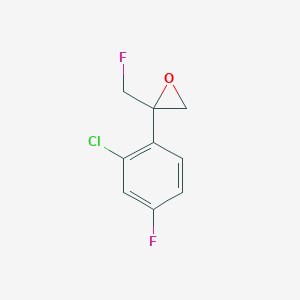
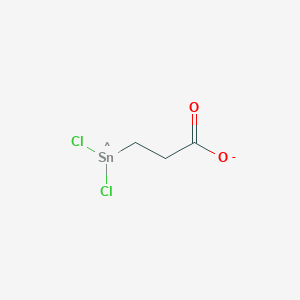
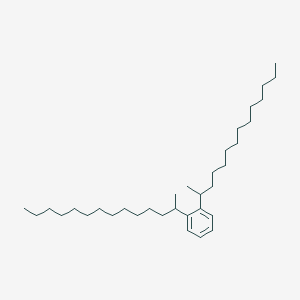
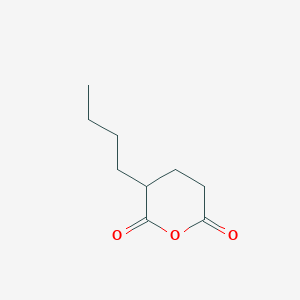
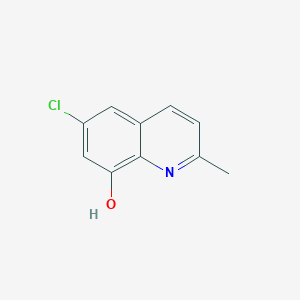
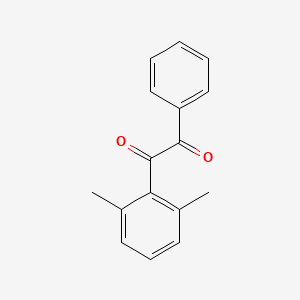
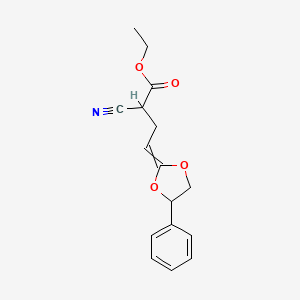
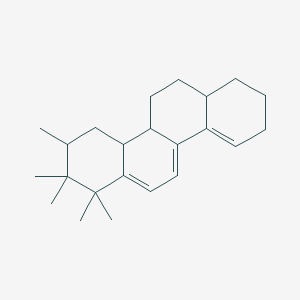
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
